Bienvenue dans la boutique en ligne BenchChem!

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 945117-31-7) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold class, a privileged structure in medicinal chemistry recognized for its purine bioisosterism and broad pharmacological utility. The compound possesses a molecular formula of C8H8N4O2, a molecular weight of 192.17 g/mol, and a free carboxylic acid at the 6-position flanked by methyl groups at the 2- and 5-positions.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Cat. No. B4847640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C=C1C(=O)O)C
InChIInChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14)
InChIKeyOXZSYTYCUIOKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: Core Physicochemical and Structural Profile for Procurement Screening


2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 945117-31-7) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold class, a privileged structure in medicinal chemistry recognized for its purine bioisosterism and broad pharmacological utility [1]. The compound possesses a molecular formula of C8H8N4O2, a molecular weight of 192.17 g/mol, and a free carboxylic acid at the 6-position flanked by methyl groups at the 2- and 5-positions . Commercially available from multiple established suppliers including Fluorochem (SKU F728607), Hit2Lead/ChemBridge (SC-9192319), AKSci (4997EV), and Leyan (1400770) with a typical specification purity of 98% , this compound serves as a versatile synthetic intermediate and a fragment-sized screening entity within both academic and industrial discovery programs.

Why 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Cannot Be Freely Substituted with In-Class Analogs


Within the 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid family, a seemingly minor shift in the position or nature of substituents produces profound changes in key drug-design parameters including lipophilicity (LogP), topological polar surface area (tPSA), hydrogen-bonding capacity, and molecular recognition properties [1]. The specific 2,5-dimethyl substitution pattern on the target compound yields a calculated LogP of approximately 0.49–0.67 and a tPSA of 80.4 Ų , values that occupy a narrow 'sweet spot' for fragment-like physicochemical properties. Close regioisomers—such as the 5,7-dimethyl variant—reposition the methyl groups and the carboxylic acid anchor point, altering both the three-dimensional electrostatic surface and the experimentally observed LogP . Meanwhile, analogs bearing polar substituents (e.g., 7-hydroxy, 7-amino, 2-trifluoromethyl, or 2-methylthio) substantially increase molecular weight, H-bond donor/acceptor counts, or LogP, shifting the compounds into entirely different property space [2]. Consequently, biological screening results, synthetic tractability, and ADMET profiles cannot be extrapolated across this congeneric series; each compound represents a distinct chemical entity requiring independent qualification.

Quantitative Differentiation Evidence: 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vs. Closest Analogs


Regioisomeric Substitution Pattern Differentiates LogP from the 5,7-Dimethyl Isomer

The 2,5-dimethyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold produces a measurably distinct LogP compared to the 5,7-dimethyl regioisomer bearing the carboxylic acid at the 2- or 3-position. The target compound (2,5-dimethyl; –COOH at C6) exhibits a calculated LogP of 0.49–0.67 (Hit2Lead/SC-9192319: LogP 0.49 ; Fluorochem: LogP 0.67 ), whereas the 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid regioisomer (CAS 842972-32-1; identical molecular formula C8H8N4O2) displays a lower LogP of 0.44 .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Optimal Physicochemical Profile for Fragment-Based Screening vs. Larger, More Complex Analogs

The target compound adheres to the 'Rule of Three' (Ro3) criteria for fragment-based screening (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), with MW = 192, LogP = 0.49–0.67, HBD = 1, HBA = 5, and rotatable bonds = 1, tPSA = 80.4 Ų . In contrast, the biologically active 2-trifluoromethyl-7-oxo analog (Compound 4 from Abdel-Rahman et al.) is a significantly larger and more polar entity (MW ≈ 262, contains CF3 and 7-oxo groups) with demonstrated antimycobacterial activity (92% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL) but a molecular complexity that exceeds fragment definitions [1]. The 7-amino-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid analog (MW 225.23, density 1.9 g/cm³) adds a polar amine and a sulfur-containing substituent, increasing both MW and H-bond complexity .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Free Carboxylic Acid Functionality Enables Direct Conjugation Without Ester Deprotection

The target compound presents a free carboxylic acid at the 6-position of the triazolopyrimidine core, allowing direct participation in amide coupling, esterification, or metal-coordination reactions without requiring a deprotection step. The methyl ester analog (methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate; CAS 2270905-24-1; MW 206.2) necessitates an additional saponification or hydrolysis step to liberate the carboxylic acid for further conjugation . The free acid form eliminates this synthetic burden and associated yield loss. Furthermore, the triazolopyrimidine scaffold itself has demonstrated utility as a carboxylic acid bioisostere in certain contexts [1], making the native acid form a versatile intermediate for both conventional derivatization and bioisosteric replacement strategies.

Synthetic Chemistry Bioconjugation Amide Coupling

Documented 98% Purity Specification Across Multiple Independent Suppliers

The target compound is consistently offered at ≥98% purity by at least four independent commercial suppliers: Fluorochem (SKU F728607, purity 98%) , Leyan (product 1400770, purity 98%) , AKSci (4997EV) , and Hit2Lead/ChemBridge (SC-9192319) . This multi-vendor availability at a documented high-purity specification provides procurement redundancy and reduces supply-chain risk. By comparison, the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid analog (CAS 102170-48-9; MW 178.15) lacks a broadly advertised purity specification across major supplier catalogs, and its available purity data are less explicitly documented .

Quality Control Procurement Reproducibility

Minimal Rotatable Bonds Confer Reduced Conformational Entropy Penalty Upon Target Binding

The target compound possesses only 1 rotatable bond (the carboxylic acid C–C bond at C6) , a highly constrained architecture relative to structurally related triazolopyrimidine analogs. For example, the 7-amino-2-(methylthio) analog (used in organotin(IV) complexation studies) [1] and the 2-trifluoromethyl-7-oxo derivatives [2] contain additional rotatable bonds via their substituents, increasing the conformational entropy penalty (ΔS‡) upon binding to a biological target. Each freely rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in conformational entropy upon immobilization in a protein binding site [3]. The single rotatable bond of the target compound therefore maximizes the enthalpic contribution to binding free energy relative to more flexible analogs, a key advantage in fragment-based lead discovery where binding is typically weak and enthalpy-driven.

Biophysical Chemistry Ligand Efficiency Molecular Recognition

Purine Bioisosteric Scaffold with 6-COOH Enables Direct Replacement of Purine-6-carboxylic Acid Motifs

The 1,2,4-triazolo[1,5-a]pyrimidine ring system is a well-established purine bioisostere, with the 6-carboxylic acid position directly mapping onto the purine C6 position [1]. This structural correspondence has been exploited in the design of xanthine oxidase (XO) inhibitors: a related analog, 2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrated 23-fold greater potency than allopurinol in vitro [2]. While no direct XO inhibition data exist for the target compound, the identical 6-COOH anchor point and the purine-mimetic scaffold suggest that this compound can serve as a core template for structure-based design of purine-competitive enzyme inhibitors, particularly where the 2- and 5-positions can be elaborated for selectivity optimization. By comparison, triazolopyrimidine analogs with the carboxylic acid at the 2-, 3-, or 7-positions (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid and -7-carboxylic acid isomers) lack the direct purine C6 correspondence and would require fundamentally different binding hypotheses .

Bioisosterism Scaffold Hopping Xanthine Oxidase Inhibition

Recommended Application Scenarios for 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Against Purine-Binding Enzyme Targets

The compound's fragment-like physicochemical profile (MW 192, LogP 0.49–0.67, 1 rotatable bond, tPSA 80.4 Ų) and its established purine bioisosterism [1] make it an ideal core fragment for screening against purine-recognizing enzymes such as xanthine oxidase, kinases, and phosphodiesterases. The free 6-COOH group enables direct conjugation to surface plasmon resonance (SPR) chips or fluorophores for biophysical assay development, while the 2- and 5-methyl positions provide synthetic handles for fragment growing. Related 6-carboxylate triazolopyrimidines have already demonstrated 23-fold potency gains over allopurinol in XO inhibition [2], validating the scaffold's target-class potential.

Parallel Library Synthesis via Direct Amide Coupling at the C6 Carboxylic Acid

The free carboxylic acid functionality eliminates the need for ester deprotection prior to amide bond formation, saving one synthetic step per library member compared to the methyl ester analog (CAS 2270905-24-1) . In automated parallel synthesis workflows—where each additional step introduces handling losses and increased cycle time—this step-economy advantage translates directly into higher throughput and reduced cost per compound. The single rotatable bond and achiral nature of the scaffold further simplify purification and analytical characterization of library products .

Metal-Organic Complexation Studies Exploiting the Carboxylate Ligand Motif

Triazolopyrimidine-6-carboxylic acids have documented utility as ligands for organometallic complexation, as demonstrated by triorganotin(IV) complexes of the 7-amino-2-(methylthio) analog which showed in vitro activity against Gram-positive bacteria [3]. The target compound's 6-COOH group, combined with the N3 and N4 nitrogen atoms of the triazolopyrimidine ring, presents a multidentate coordination environment suitable for exploring novel metal-based therapeutic agents or catalytic systems, with the 2,5-dimethyl substitution providing a sterically and electronically distinct ligand sphere compared to amino- or thioether-substituted analogs.

Procurement-Qualified Reference Standard for Triazolopyrimidine Analytical Method Development

With a documented 98% purity specification confirmed by at least four independent suppliers (Fluorochem, Leyan, AKSci, Hit2Lead/ChemBridge) , this compound is uniquely positioned as a procurement-reliable reference standard for HPLC method development, LC-MS calibration, and NMR spectroscopy benchmarking within triazolopyrimidine-focused medicinal chemistry programs. The multi-supplier availability mitigates single-source supply chain risk—a critical consideration for programs transitioning from discovery into preclinical development where uninterrupted access to qualified reference material is essential.

Quote Request

Request a Quote for 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.